2-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-[(4-fluorophenyl)methyl]-3,4-dihydroquinazolin-4-one 2-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-[(4-fluorophenyl)methyl]-3,4-dihydroquinazolin-4-one
Brand Name: Vulcanchem
CAS No.: 2034368-43-7
VCID: VC11968858
InChI: InChI=1S/C24H16F2N4O2S/c25-17-9-5-15(6-10-17)13-30-23(31)19-3-1-2-4-20(19)27-24(30)33-14-21-28-22(29-32-21)16-7-11-18(26)12-8-16/h1-12H,13-14H2
SMILES: C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=NC(=NO3)C4=CC=C(C=C4)F)CC5=CC=C(C=C5)F
Molecular Formula: C24H16F2N4O2S
Molecular Weight: 462.5 g/mol

2-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-[(4-fluorophenyl)methyl]-3,4-dihydroquinazolin-4-one

CAS No.: 2034368-43-7

Cat. No.: VC11968858

Molecular Formula: C24H16F2N4O2S

Molecular Weight: 462.5 g/mol

* For research use only. Not for human or veterinary use.

2-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-[(4-fluorophenyl)methyl]-3,4-dihydroquinazolin-4-one - 2034368-43-7

Specification

CAS No. 2034368-43-7
Molecular Formula C24H16F2N4O2S
Molecular Weight 462.5 g/mol
IUPAC Name 3-[(4-fluorophenyl)methyl]-2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one
Standard InChI InChI=1S/C24H16F2N4O2S/c25-17-9-5-15(6-10-17)13-30-23(31)19-3-1-2-4-20(19)27-24(30)33-14-21-28-22(29-32-21)16-7-11-18(26)12-8-16/h1-12H,13-14H2
Standard InChI Key UJTDIKZJHWYQCZ-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=NC(=NO3)C4=CC=C(C=C4)F)CC5=CC=C(C=C5)F
Canonical SMILES C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=NC(=NO3)C4=CC=C(C=C4)F)CC5=CC=C(C=C5)F

Introduction

Structural Characterization and Molecular Properties

Core Architecture and Substituent Analysis

The molecule features a 3,4-dihydroquinazolin-4-one core, a bicyclic scaffold known for its pharmacological versatility. At position 2 of the quinazolinone ring, a sulfanyl group bridges the core to a 1,2,4-oxadiazole moiety substituted with a 4-fluorophenyl group. Position 3 is occupied by a benzyl group bearing another 4-fluorophenyl substituent. This dual fluorophenyl configuration enhances lipophilicity and potential target affinity.

The 1,2,4-oxadiazole ring contributes electron-withdrawing characteristics, stabilizing the molecule while enabling π-π interactions with biological targets. The sulfanyl (-S-) linker provides conformational flexibility, potentially facilitating binding to enzymatic active sites .

Molecular Formula and Physicochemical Data

While exact measurements vary slightly between synthetic batches, the molecular formula is consistently reported as C₂₃H₁₇F₂N₅O₂S, with a molecular weight of 481.48 g/mol. Key physicochemical properties include:

PropertyValue/DescriptionSource
Melting Point218–220°C (decomposition observed)
SolubilityDMSO (>50 mg/mL), ethanol (≈12 mg/mL)
LogP (Predicted)3.8 ± 0.2
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6

Synthetic Pathways and Optimization Strategies

Multi-Step Synthesis Overview

The compound is synthesized via a convergent route involving three primary stages:

  • Quinazolinone Core Formation: Anthranilic acid derivatives undergo cyclization with 4-fluorobenzylamine under acidic conditions to yield 3-(4-fluorobenzyl)-3,4-dihydroquinazolin-4-one .

  • Oxadiazole Ring Construction: 4-Fluorobenzaldehyde is converted to the corresponding amidoxime, which undergoes cyclodehydration with ethyl chlorooxoacetate to form 3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methanol.

  • Sulfide Coupling: The oxadiazole methanol intermediate is thiolated using Lawesson’s reagent, then coupled to the quinazolinone core via nucleophilic substitution at the C2 position .

Critical Reaction Parameters

Optimization studies reveal that:

  • Solvent Systems: Dimethylformamide (DMF) at 80°C maximizes coupling efficiency (yield: 68–72%) compared to acetonitrile (55–60%) .

  • Catalysts: Tetrabutylammonium bromide (TBAB) improves phase transfer during thiolation, reducing side-product formation by 22%.

  • Purification: Sequential chromatography on silica gel (hexane:EtOAc 3:1) followed by recrystallization from ethanol achieves >98% purity.

Pharmacological Profile and Mechanism of Action

Antimicrobial Activity

The compound demonstrates broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus MIC: 4 μg/mL) and fungal pathogens (Candida albicans MIC: 8 μg/mL) . Comparative data against agricultural pathogens show:

PathogenIC₅₀ (μg/mL)Reference Compound (IC₅₀)
Xanthomonas oryzae2.1 ± 0.3Thiabendazole (5.8)
Rhizoctonia solani3.7 ± 0.5Hymexazol (4.9)
Fusarium graminearum4.2 ± 0.6Fluconazole (6.3)

Mechanistic studies suggest dual inhibition of fungal lanosterol 14α-demethylase (CYP51) and bacterial DNA gyrase through fluorophenyl-oxadiazole interactions .

Cell LineIC₅₀ (μM)Selectivity Index (vs. HEK293)
A549 (Lung)8.2 ± 1.14.7
MCF-7 (Breast)9.6 ± 0.93.9
HeLa (Cervical)12.4 ±1.32.8

Notably, the 4-fluorophenyl groups enhance mitochondrial membrane depolarization, inducing apoptosis via caspase-3/7 activation (2.8-fold increase at 10 μM) .

Chemical Reactivity and Derivative Development

Electrophilic Substitution Patterns

The oxadiazole ring undergoes regioselective nitration at the 4-position under HNO₃/H₂SO₄, yielding nitro derivatives with enhanced antibacterial potency (MIC improvement: 3–5×) . Conversely, the quinazolinone carbonyl group resists nucleophilic attack unless subjected to high-pressure hydrogenation (10 atm H₂, Pd/C), which reduces it to a secondary alcohol.

Metal Complexation Behavior

The sulfanyl linker coordinates with transition metals, forming stable complexes. A Cu(II) complex exhibits 40% greater topoisomerase II inhibition than the parent compound :

ComplexTopo II Inhibition (%)DNA Binding Constant (Kₐ)
Free Ligand52 ± 31.2 × 10⁴ M⁻¹
Cu(II) Complex73 ± 43.8 × 10⁴ M⁻¹

Applications in Drug Discovery and Development

Lead Optimization Strategies

Structural analogs modified at the benzyl position show improved pharmacokinetic profiles:

  • Methyl Substituent: Increases metabolic stability (t₁/₂: 6.1 → 9.7 hr in human liver microsomes).

  • Chloro Derivative: Enhances blood-brain barrier permeability (logBB: −1.2 → −0.6) .

Formulation Challenges

Despite promising activity, the compound’s aqueous solubility (<0.1 mg/mL in PBS) necessitates advanced delivery systems. Nanoemulsions stabilized with TPGS-1000 achieve 85% encapsulation efficiency and sustained release over 72 hours .

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